5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a methoxy group attached at the 5-position. The unique structure of 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method is the diazotization of 2,3-diaminopyridines or their N-substituted analogs, followed by cyclization to form the triazole ring . Another approach involves the use of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes, which react with various cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines.
Scientific Research Applications
5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of the triazolopyridine ring system make it useful in the development of novel materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, it may inhibit certain kinases or interact with GABA receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Lacks the methoxy group at the 5-position.
5-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine: Contains a bromine atom instead of a methoxy group.
5-Amino-3H-[1,2,3]triazolo[4,5-b]pyridine: Features an amino group at the 5-position.
Uniqueness
The presence of the methoxy group in 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-methoxy-2H-triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H6N4O/c1-11-5-3-2-4-6(7-5)9-10-8-4/h2-3H,1H3,(H,7,8,9,10) |
InChI Key |
YBMSJZVOFCGNSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NNN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.